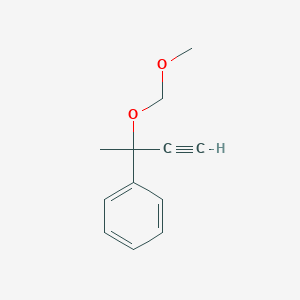
2-(Methoxymethoxy)but-3-yn-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethoxy)but-3-yn-2-ylbenzene is an organic compound with a unique structure that combines an alkyne group with a benzene ring and a methoxymethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene typically involves the alkylation of a benzene derivative with a suitable alkyne precursor. One common method is the reaction of a benzyl halide with a propargyl alcohol derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethoxy)but-3-yn-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2-(Methoxymethoxy)but-3-yn-2-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield diketones or carboxylic acids. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. The methoxymethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxymethoxy group, forming new bonds with the benzene ring.
Comparación Con Compuestos Similares
2-(Methoxymethoxy)but-3-yn-2-ylbenzene can be compared with other similar compounds such as:
But-3-yn-2-ylbenzene: Lacks the methoxymethoxy group, making it less reactive in nucleophilic substitution reactions.
2-Methylbut-3-yn-2-ylbenzene: Similar structure but without the methoxymethoxy group, leading to different reactivity and applications.
(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Contains an oxy group instead of methoxymethoxy, resulting in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(methoxymethoxy)but-3-yn-2-ylbenzene |
InChI |
InChI=1S/C12H14O2/c1-4-12(2,14-10-13-3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
Clave InChI |
BDRROWJJIIAKCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C1=CC=CC=C1)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















